3-Bromo-4,5-dimethylpyridine
Overview
Description
3-Bromo-4,5-dimethylpyridine: is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 4, and 5 are substituted by a bromine atom and two methyl groups, respectively. This compound is of interest due to its applications in various chemical reactions and its potential use in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dimethylpyridine can be achieved through several methods. One common method involves the bromination of 4,5-dimethylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the 3-position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4,5-dimethylpyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction is typically catalyzed by palladium complexes and requires a base such as potassium carbonate.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation to form pyridine N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dioxane.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse functional groups.
Oxidation: Pyridine N-oxides.
Reduction: 4,5-Dimethylpyridine or other reduced derivatives.
Scientific Research Applications
Chemistry: 3-Bromo-4,5-dimethylpyridine is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: The compound is investigated for its potential biological activities. Derivatives of this compound may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable scaffold in medicinal chemistry.
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals, dyes, and materials. Its reactivity and versatility make it a useful component in various manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-dimethylpyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its bromine and methyl substituents. In biological systems, its derivatives may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to specific biological effects. The exact pathways and targets would vary based on the derivative and its intended use.
Comparison with Similar Compounds
4-Bromo-3,5-dimethylpyridine: Similar structure but with bromine at the 4-position.
3-Bromo-2,4-dimethylpyridine: Bromine at the 3-position but with different methyl group positions.
2-Bromo-4,5-dimethylpyridine: Bromine at the 2-position with methyl groups at 4 and 5.
Uniqueness: 3-Bromo-4,5-dimethylpyridine is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. The presence of bromine at the 3-position and methyl groups at 4 and 5 positions provides distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
3-bromo-4,5-dimethylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-9-4-7(8)6(5)2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNHLCQMASFRBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554060 | |
Record name | 3-Bromo-4,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27063-98-5 | |
Record name | 3-Bromo-4,5-dimethylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27063-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4,5-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70554060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the regioselective oxidation of 3-bromo-4,5-dimethylpyridine in the synthesis of 4-methyl-2,6-naphthyridine?
A1: The regioselective oxidation of this compound to its corresponding 4-formyl derivative is a crucial step in the synthesis of 4-methyl-2,6-naphthyridine []. This transformation is significant because it introduces a reactive functional group (aldehyde) at a specific position on the pyridine ring. This aldehyde group then serves as a handle for the subsequent annulation reaction, which constructs the second pyridine ring and ultimately leads to the target alkaloid. The researchers highlighted the importance of regioselectivity in this oxidation, meaning that the reaction specifically targets the desired position (carbon-4) on the pyridine ring while leaving other positions untouched. This selectivity is essential for achieving the correct structure of the final product.
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